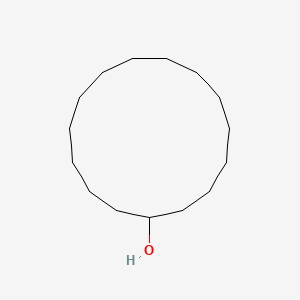

Cyclopentadecanol

Descripción

Historical Context in Macrocyclic Compound Research

The study of macrocyclic compounds was pioneered in the 1920s by Leopold Ruzicka, a Nobel laureate whose work fundamentally changed the understanding of chemical structures. euchems.eublogspot.comethz.ch Ruzicka's investigation into the primary components of natural musk from the musk deer and civet cat led to the identification of muscone (B1676871) and civetone, respectively. blogspot.comsemanticscholar.orgwikipedia.org He demonstrated that these molecules contained large carbon rings (15 and 17 members), a concept that was previously considered unlikely. blogspot.comwikipedia.org This discovery not only established the existence of macrocycles but also heralded the era of synthetic musk fragrances, as natural sources were scarce and expensive. blogspot.comuchicago.edukagakushi.org

Within this historical context, Cyclopentadecanol was identified as a naturally occurring macrocycle. In 1942, research by Stevens and Erickson on the musk of the North American muskrat revealed its composition to be a mixture of macrocyclic alcohols, primarily cycloheptadecanol (B15399791) (58%) and this compound (40%), with a small fraction of ketones. researchgate.net The presence of this compound and its corresponding ketone, cyclopentadecanone (B167302), in animal secretions underscored their importance in the family of musk compounds and provided a natural basis for their subsequent study and synthesis. researchgate.netd-nb.info Ruzicka's foundational work on synthesizing these large rings, though initially challenging and low-yielding, laid the groundwork for future industrial production and the development of a wide array of synthetic macrocyclic molecules. uchicago.eduillinois.edu

Current Academic Research Trends and Focus Areas for this compound

Contemporary academic research on this compound is multifaceted, touching upon biochemistry, synthetic chemistry, and environmental science. A significant focus area is its interaction with olfactory receptors, where it serves as a model compound to understand the molecular basis of smell, particularly for musk scents. pnas.orgpnas.org Furthermore, the development of efficient and environmentally benign synthetic methodologies continues to be a key research trend. Scientists are exploring novel catalytic systems, including photoredox catalysis and biocatalysis, for the synthesis and transformation of large-ring alcohols like this compound. frontiersin.orgresearchgate.netnih.gov Research also extends to its environmental behavior, as part of a broader effort to understand the fate of synthetic fragrances in the environment and to develop biodegradable alternatives to more persistent compounds. industrialchemicals.gov.aupmarketresearch.com

Scientific Significance of this compound in Advanced Chemical and Biological Systems

Relevance to Olfactory Receptor Biology

This compound plays a notable role in the study of olfaction. Research has identified specific human olfactory receptors (ORs) that are activated by macrocyclic musks. The human receptor OR5AN1, in particular, has been shown to respond to this compound, alongside related compounds like muscone and cyclopentadecanone. pnas.orgproteinatlas.orgcusabio.com

Studies investigating the structure-activity relationship of this receptor have found that this compound induces a weak but definite response in OR5AN1. pnas.org In contrast, its alkane analogue, cyclopentadecane, fails to activate the receptor, highlighting the importance of the hydroxyl or carbonyl group for ligand-receptor interaction. pnas.org This makes this compound a valuable tool for researchers mapping the binding pockets of ORs and seeking to understand the precise molecular features that trigger the perception of musk odors. pnas.orgpnas.org

Table 1: Olfactory Receptor Interaction with this compound

| Receptor | Ligand | Response Level | Source |

| OR5AN1 | This compound | Weak activation | pnas.org |

| OR5AN1 | Muscone | Strong activation | pnas.org |

| OR5AN1 | Cyclopentadecanone | Strong activation | pnas.org |

| OR5AN1 | ω-Pentadecalactone | Strong activation | pnas.org |

Contribution to Synthetic Organic Chemistry Methodologies

The synthesis of macrocyclic compounds like this compound has historically been a challenge in organic chemistry due to the entropic unfavorability of intramolecular ring-closure reactions. illinois.edu However, modern synthetic methods have made these structures more accessible.

Recent research has focused on novel approaches for the synthesis and modification of this compound and other large-ring alcohols. For instance, visible-light-induced photoredox catalysis has been employed for the bromination of cyclopentadecanols through C-C bond scission. frontiersin.org In the field of green chemistry, acceptorless dehydrogenation (AD) reactions using heterogeneous catalysts, such as cobalt supported on titanium dioxide (Co/TiO2), have been shown to effectively convert this compound to its corresponding ketone, cyclopentadecanone. researchgate.net

Furthermore, innovative routes starting from renewable resources are being explored. One such method involves the synthesis of cyclopentadecanone and cyclopentadecanolide from the oil of Malania oleifera, a plant rich in long-chain fatty acids. researchgate.netd-nb.info In one pathway derived from this oil, cyclopentadecanone is produced via acyloin condensation followed by reduction. researchgate.net The reduction of the related compound this compound-1-one-2 using zinc and hydrochloric acid also provides a route to cyclopentadecanone, which can then be reduced to this compound. google.com

Table 2: Selected Synthetic Methodologies Involving this compound

| Reaction Type | Reagents/Catalyst | Starting Material | Product | Source |

| Acceptorless Dehydrogenation | Co/TiO2 | This compound | Cyclopentadecanone | researchgate.net |

| Photoredox-Catalyzed Bromination | PIDA / Visible Light | This compound | ω-Bromo-alkyl ketone | frontiersin.org |

| Ozonolysis & Reduction | O3, KBH4 | Malania oleifera oil | 15-hydroxypentadecanoic acid (precursor) | d-nb.infofrontiersin.org |

| Oxidation | Boric acid catalysis | Cyclopentadecane | This compound | chemicalbook.com |

Implications for Environmental Chemistry Studies

The widespread use of synthetic musks in consumer products has led to studies on their environmental presence and persistence. industrialchemicals.gov.aucdn-website.com Macrocyclic musks, including compounds structurally related to this compound, are generally considered to be more readily biodegradable compared to older classes of synthetic musks like nitro-musks and polycyclic musks. pmarketresearch.comcdn-website.comfraunhofer.de This has driven a market shift towards macrocyclic alternatives to comply with stricter environmental regulations. pmarketresearch.com

As fragrance ingredients, these compounds are typically released into wastewater systems after use. industrialchemicals.gov.au Their environmental fate depends on processes like degradation and partitioning between water, soil, and air. industrialchemicals.gov.au While specific environmental data for this compound itself is limited, the general trend for macrocyclic musks is a lower potential for bioaccumulation than their predecessors, despite having relatively high partition coefficients (log Kow). industrialchemicals.gov.aufraunhofer.de Some safety data sheets indicate that this compound is not known to be hazardous to the environment or resistant to degradation in wastewater treatment plants, though a lack of extensive ecotoxicity data is also noted. thermofisher.comtcichemicals.com The study of this compound and related compounds is therefore relevant for assessing the environmental impact of modern fragrances and for the continued development of sustainable chemical products.

Structure

3D Structure

Propiedades

IUPAC Name |

cyclopentadecanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O/c16-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-15/h15-16H,1-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFVHXGZXDRXFLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCCCC(CCCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063578 | |

| Record name | Cyclopentadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4727-17-7 | |

| Record name | Cyclopentadecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4727-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentadecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004727177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentadecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopentadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentadecan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOPENTADECANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AX02BP4A5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Biological Interactions Involving Cyclopentadecanol

Olfactory Receptor (OR) Binding and Activation Mechanisms

Olfactory receptors are members of the G protein-coupled receptor (GPCR) superfamily, the largest group of cell surface receptors in eukaryotes. wikipedia.orgwikipedia.org The activation of these receptors by an odorant molecule like Cyclopentadecanol is the primary event in olfaction. wikipedia.org The human olfactory receptor OR5AN1 has been identified as a key receptor for musk compounds, including macrocycles like this compound. osti.govsciencedaily.com The process begins when the odorant molecule binds to a specific pocket within the receptor protein, causing the receptor to change its three-dimensional shape. pnas.orgnih.gov This conformational change initiates a cascade of intracellular events, ultimately leading to a nerve impulse. frontiersin.orgnih.gov

The binding of an odorant to its receptor is a highly specific interaction, often likened to a key fitting into a lock. The "lock" is a specialized binding pocket within the structure of the olfactory receptor, formed by a particular arrangement of amino acid residues. diva-portal.org Although obtaining crystal structures of ORs has been challenging, computational methods like homology modeling and molecular dynamics have provided significant insights into the architecture of these binding sites. pnas.orgsciencedaily.com For the human musk receptor OR5AN1, structural models show a binding pocket located near the extracellular side, involving several transmembrane (TM) helices. researchgate.net

Computational and experimental studies, including site-directed mutagenesis, have identified several crucial amino acid residues within the OR5AN1 binding pocket that interact with musk compounds. pnas.orgnih.gov These interactions are primarily a combination of hydrogen bonds and hydrophobic contacts.

Tyrosine 260 (Tyr260): Located in the sixth transmembrane helix (TM6), this residue is of paramount importance. pnas.orgresearchgate.net Its hydroxyl (-OH) group acts as a hydrogen bond donor, forming a stable H-bond with the oxygen-containing functional group (like the hydroxyl in this compound or the carbonyl in other musks). pnas.orgresearchgate.net The aromatic ring of Tyr260 also contributes to the hydrophobic environment of the pocket and can function as an "aromatic cap," helping to secure the odorant in place. researchgate.net Mutating this single residue to phenylalanine (which lacks the hydroxyl group) has been shown to completely abolish the receptor's response to musk compounds. pnas.org

Serine 276 (Ser276): Located in TM7, this residue is also involved in stabilizing the ligand. Molecular dynamics simulations suggest that Tyr260 can form hydrogen bonds with Ser276, further securing the "aromatic cap" and locking the odorant into the binding site. researchgate.net

| Amino Acid Residue | Location | Primary Role in Binding | Type of Interaction | Reference |

|---|---|---|---|---|

| Tyr260 | TM6 | Forms H-bond with odorant; Acts as 'aromatic cap' | Hydrogen Bonding, Hydrophobic | pnas.orgresearchgate.net |

| Phe105 | TM3 | Stabilizes odorant via nonpolar interactions | Hydrophobic | pnas.orgresearchgate.net |

| Phe194 | - | Stabilizes odorant via nonpolar interactions | Hydrophobic | pnas.org |

| Phe207 | TM5 | Stabilizes odorant via nonpolar interactions | Hydrophobic | pnas.orgresearchgate.net |

| Ser276 | TM7 | Stabilizes Tyr260 'aromatic cap' | Hydrogen Bonding | researchgate.net |

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. frontiersin.orgnih.gov For olfactory receptors, MD simulations provide a dynamic view of how a ligand like this compound interacts with its receptor. pnas.orgresearchgate.net

Simulations of macrocyclic compounds, including cyclopentadecanone (B167302) (a close analog of this compound), within the OR5AN1 binding site show that the ligand remains bound but experiences significant conformational fluctuations. researchgate.net This suggests a dynamic binding process rather than a rigid, static fit. These simulations, often combined with quantum mechanics/molecular mechanics (QM/MM) methods, allow for the calculation of binding energies and provide a detailed picture of the forces at play. pnas.orgnih.gov The simulations confirm the importance of the hydrogen bond with Tyr260 and the surrounding hydrophobic cage in anchoring the odorant. pnas.orgresearchgate.net

The binding of a ligand is not a passive event; it actively induces conformational changes in the receptor protein, a critical step in its activation. frontiersin.orgnih.gov Olfactory receptors, like other GPCRs, are known to exist in multiple conformational states. biorxiv.orgbiomolther.org MD simulations comparing the receptor with and without a bound odorant (the "apo" state) reveal these ligand-induced changes.

In the absence of an odorant, the side chains of the hydrophobic residues (like Phe105, Phe194, Phe207) in the binding pocket of OR5AN1 are randomly oriented. pnas.orgresearchgate.net Upon the binding of a molecule like this compound, these side chains reorient themselves to create a snug, dehydrated pocket around the ligand. pnas.orgresearchgate.net This rearrangement is a key part of the "induced fit" mechanism. This dynamic structural change is believed to propagate through the receptor's transmembrane helices to its intracellular domains, altering its interaction with the G protein and triggering the downstream signaling pathway. pnas.orgucl.ac.uk

Once an odorant like this compound binds and induces a conformational change in the olfactory receptor, the receptor becomes activated and can engage with its partner G protein. wikipedia.orgwikipedia.org In olfactory sensory neurons, the specific G protein is known as Gαolf. nih.gov

The activation sequence is a canonical GPCR signaling pathway:

G Protein Activation: The activated OR acts as a guanine (B1146940) nucleotide exchange factor (GEF). It binds to the inactive Gαolf subunit, causing it to release its bound guanosine (B1672433) diphosphate (B83284) (GDP) and bind a molecule of guanosine triphosphate (GTP). novusbio.com

Adenylyl Cyclase Stimulation: The now-active, GTP-bound Gαolf subunit dissociates from the receptor and activates the enzyme adenylyl cyclase type 3 (Adcy3). nih.gov

Second Messenger Production: Adcy3 catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), a crucial intracellular second messenger. wikipedia.orgnih.gov

Ion Channel Gating: The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels in the neuron's cell membrane. nih.gov This allows an influx of cations (like Ca²⁺ and Na⁺), depolarizing the neuron and generating an electrical signal, or action potential, which is then transmitted to the brain. nih.gov

This cascade provides significant signal amplification, as a single activated receptor can activate multiple G proteins, and a single adenylyl cyclase enzyme can produce many cAMP molecules. novusbio.com

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure and properties of molecules with their biological activity. nih.govnih.gov In olfaction, QSAR helps to understand how variations in an odorant's structure affect its ability to activate a specific receptor.

For the human musk receptor OR5AN1, an atom-based QSAR model was developed to quantify the contributions of different types of interactions to the binding affinity of various musk compounds. pnas.orgnih.gov The findings highlight the dominant role of certain physicochemical properties.

| Interaction Type | Contribution to Binding Affinity | Reference |

|---|---|---|

| Hydrophobic/Nonpolar Interactions | ~77% | pnas.orgnih.gov |

| Hydrogen Bonding Interactions | ~13% | pnas.orgnih.gov |

This model demonstrates that while the hydrogen bond to Tyr260 is a critical anchor point, the cumulative effect of hydrophobic interactions with the pocket's lining provides the majority of the binding energy. pnas.orgnih.gov Furthermore, a strong correlation (with a coefficient of determination, r², of 0.78) was found between the computationally calculated binding energies (using QM/MM methods) and the experimentally measured response of the OR5AN1 receptor to a range of 35 different musk-related odorants. pnas.org This indicates that the computational models are highly predictive of the receptor's actual biological response, validating the identified structural features as key determinants of olfactory activity. pnas.org

Quantitative Structure-Activity Relationships (QSAR) for Olfactory Response

Contributions of Hydrophobic and Hydrogen Bonding Interactions to Binding Affinity

The interaction of any chemical compound with a biological target, such as a protein or enzyme, is governed by a variety of non-covalent forces that collectively determine the binding affinity. In the case of this compound, its molecular structure—a 15-carbon aliphatic ring attached to a hydroxyl group—suggests that hydrophobic interactions and hydrogen bonding are the primary drivers of its binding characteristics.

Weak intermolecular forces, including hydrophobic interactions and hydrogen bonds, are crucial for stabilizing a ligand within the conformational environment of a protein's binding site. nih.govresearchgate.net The large, nonpolar 15-carbon ring of this compound is inherently hydrophobic. This hydrophobicity is a major contributor to its binding, as it favors partitioning from aqueous environments into the nonpolar, hydrophobic pockets often found in the active or allosteric sites of proteins. thescipub.com This "hydrophobic effect" is a significant driving force in molecular recognition and protein folding, where hydrophobic components tend to shield themselves from water. cambridgemedchemconsulting.com Studies on various ligand-receptor interactions have consistently shown that hydrophobic interactions are predominant and make a major contribution to binding affinity. thescipub.com

Antimicrobial Activity and Mechanistic Investigations

This compound has been identified as a component in various natural extracts that exhibit antimicrobial properties. Its chemical structure lends itself to interactions with microbial cells, potentially leading to growth inhibition or cell death.

This compound in Natural Product Extracts with Antimicrobial Efficacy

This compound has been identified as a bioactive constituent in extracts from various natural sources that demonstrate antimicrobial effects. Research into the chemical composition of these extracts often correlates the presence of compounds like this compound with the observed biological activity.

The following table details research findings where this compound was identified in extracts with noted biological activities.

Table 1: this compound in Natural Extracts

| Source Organism | Extract Type | Associated Biological Activity |

|---|---|---|

| Curvularia lunata | Fungal Extract | Antiviral, Antibacterial, Antiproliferative semanticscholar.org |

Proposed Mechanisms of Action on Microbial Cellular Structures

While specific mechanistic studies exclusively focused on this compound are limited, its likely mode of antimicrobial action can be inferred from its chemical structure and the known mechanisms of similar lipophilic compounds. The primary mechanisms by which antimicrobial agents act include interference with the cell wall, alteration of cell membrane permeability, inhibition of metabolic pathways, and inhibition of protein and nucleic acid synthesis. umd.educreative-biolabs.com

Given its large, lipophilic carbon ring, a principal proposed mechanism for this compound is the disruption of the microbial cell membrane. microbialcell.com Lipophilic compounds can intercalate into the lipid bilayer of the cell membrane, disrupting its fluidity and integrity. This disruption can lead to increased membrane permeability, causing the leakage of essential intracellular components like ions and metabolites, and ultimately leading to cell death. microbialcell.com Some studies on plant extracts containing various phytochemicals suggest that their mode of action involves altering the cytoplasmic pH and disrupting the cell membrane. frontiersin.org Bacteriocins produced by some bacteria, for example, exert their antibacterial function by forming holes in the cell membrane of pathogenic bacteria, which destroys the membrane's integrity and causes the release of cellular contents. microbialcell.com The structure of this compound is conducive to a similar mechanism of interfering with the physical structure of microbial membranes.

Table of Compounds

| Compound Name |

|---|

Advanced Spectroscopic Characterization and Structural Elucidation of Cyclopentadecanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides precise information about the chemical environment of each atom.

Proton (¹H) NMR spectroscopy of cyclopentadecanol reveals characteristic signals corresponding to the different types of protons in the molecule. The spectrum is dominated by a broad multiplet in the region of approximately δ 1.2-1.6 ppm, which is indicative of the numerous methylene (B1212753) (-CH₂-) groups in the large cycloalkane ring. A distinct signal, typically a multiplet, appears around δ 3.6 ppm, corresponding to the methine proton (-CH-) directly attached to the hydroxyl group. The proton of the hydroxyl group (-OH) itself often presents as a broad singlet, the chemical shift of which can vary depending on concentration and solvent, but is typically observed around δ 1.6 ppm.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~3.6 | Multiplet | -CHOH |

| ~1.6 | Broad Singlet | -OH |

| ~1.2-1.6 | Multiplet | Ring -CH₂- |

Carbon-13 (¹³C) NMR spectroscopy provides complementary information to ¹H NMR, detailing the carbon skeleton of this compound. The carbon atom bonded to the hydroxyl group (C-OH) is the most deshielded, typically appearing at a chemical shift of around δ 70-75 ppm. The numerous methylene (-CH₂-) carbons of the ring produce a cluster of signals in the aliphatic region, generally between δ 20-40 ppm. Due to the symmetry and conformational flexibility of the large ring, some of these signals may overlap.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~70-75 | C-OH |

| ~20-40 | Ring -CH₂- |

1H NMR Spectroscopic Analysis

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. filab.fr In the analysis of this compound, GC is used to separate the compound from any impurities, and the retention time provides a characteristic identifier. nih.gov The subsequent mass spectrum offers definitive structural information. The molecular ion peak ([M]⁺) for this compound (C₁₅H₃₀O) would be observed at a mass-to-charge ratio (m/z) of 226.4. nih.gov Common fragmentation patterns include the loss of a water molecule ([M-H₂O]⁺) from the parent ion, leading to a significant peak at m/z 208. Other characteristic fragment ions are observed at m/z values of 55, 41, and 82, which correspond to various hydrocarbon fragments resulting from the cleavage of the cycloalkane ring. nih.gov The Kovats retention index, a measure used in gas chromatography, for this compound on a semi-standard non-polar column is reported as 1987. nih.gov

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays several key absorption bands that confirm its structure. A prominent, broad absorption band is observed in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the methylene groups in the ring appear as strong absorptions in the 2850-2950 cm⁻¹ region. The C-O stretching vibration of the secondary alcohol is typically found in the 1000-1100 cm⁻¹ range.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3200-3600 (broad) | O-H Stretch | Hydroxyl (-OH) |

| 2850-2950 (strong) | C-H Stretch | Methylene (-CH₂-) |

| 1000-1100 | C-O Stretch | Secondary Alcohol |

Interplay of Experimental and Computational Spectroscopy for Spectral Interpretation

In modern chemical analysis, the interpretation of experimental spectra is often enhanced by computational methods. nih.gov Theoretical calculations, such as those based on Density Functional Theory (DFT), can predict the NMR chemical shifts, IR vibrational frequencies, and other spectroscopic properties of a molecule. bnl.gov By comparing the computationally generated spectra with the experimental data, a more confident and detailed assignment of the spectral features can be achieved. This synergy is particularly valuable for complex molecules like this compound, where overlapping signals in the NMR spectra or ambiguous peaks in the IR spectrum can be more definitively interpreted. nih.gov This combined approach allows for a robust and comprehensive structural elucidation. mdpi.com

Computational Chemistry Approaches for Understanding Cyclopentadecanol Systems

Molecular Docking and Dynamics Simulations of Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are fundamental computational techniques for studying the dynamic behavior of molecular systems. nih.gov They allow for the realistic simulation of a ligand, such as Cyclopentadecanol, interacting with a biological receptor in a solvated environment. nih.gov These methods are instrumental in elucidating ligand-receptor binding pathways and identifying key interaction features. nih.govcore.ac.uk

Molecular docking is used to predict the preferred orientation (binding mode) of a ligand when it binds to a receptor. nih.gov This is followed by scoring functions that estimate the binding affinity, or the strength of the interaction. nih.govu-strasbg.fr

The binding energies, which indicate the predicted affinity, can be calculated for a series of related ligands to compare their relative binding strengths. pnas.org For example, in studies of OR5AN1, the binding energies of various macrocyclic musks, nitromusks, and other odorants have been compared to understand structure-activity relationships. pnas.org

Table 1: Example of Predicted Binding Energies for Musk Odorants with OR5AN1 This table is illustrative, based on findings that compare relative binding energies of different musk compounds.

| Compound | Compound Type | Relative Binding Energy (kcal/mol) |

|---|---|---|

| ω-Pentadecalactone | Macrocyclic Musk | -5.2 (relative to Isomuscone) |

| Musk Ketone | Nitromusk | -2.6 (relative to Musk Tibetene) |

| Musk Xylene | Nitromusk | -1.7 (relative to Musk Tibetene) |

Following docking, molecular dynamics (MD) simulations are used to analyze the stability of the predicted protein-ligand complex over time. nih.gov MD simulations track the movements of atoms in the system, providing insights into conformational changes and the persistence of key interactions. nih.govmdpi.com

For the this compound-OR5AN1 system, MD simulations have shown that macrocyclic compounds can remain bound at the proposed binding site, though they may exhibit conformational fluctuations. researchgate.net These simulations reveal the dynamic nature of the interactions, such as the formation and breaking of hydrogen bonds with residues like Tyr260 and Ser113, as well as with water molecules within the binding site. researchgate.net The stability of these interactions is crucial for effective receptor activation. mdpi.com The analysis of parameters like Root Mean Square Deviation (RMSD) during the simulation provides a quantitative measure of the stability of both the ligand's position and the protein's structure. mdpi.com A stable binding pose with persistent interactions is indicative of a favorable binding event. mdpi.com

Prediction of Ligand Binding Modes and Affinities

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemistry, or molecular quantum mechanics, applies the principles of quantum mechanics to chemical systems to calculate their electronic structure and properties. wikipedia.org Methods like Density Functional Theory (DFT) are used to solve the Schrödinger equation for a molecule, providing detailed information about its electron distribution, energy levels, and reactivity. scienceopen.com This is fundamental to understanding a molecule's behavior in chemical reactions. mdpi.com

For this compound, quantum chemical calculations can be used to:

Determine Electronic Properties: Calculate the distribution of electron density and electrostatic potential, which governs how the molecule interacts with its receptor. rsdjournal.org This includes identifying electron-rich and electron-poor regions that are critical for forming hydrogen bonds and other non-covalent interactions.

Analyze Reactivity: Predict the molecule's reactivity by calculating parameters derived from its electronic structure. mdpi.com This can help in understanding its metabolic pathways, for instance, by identifying sites susceptible to oxidation. Baeyer–Villiger monooxygenases, for example, are involved in the biodegradation of alicyclic alcohols like this compound. acs.org

Predict Spectroscopic Data: Compute properties like vibrational frequencies, which can be compared with experimental data from infrared (IR) spectroscopy to validate the computational model. wikipedia.org

While specific extensive quantum chemical studies on this compound are not widely published in isolation, these standard computational methods are routinely applied to understand the properties of organic molecules. nrel.gov Calculations on related compounds, such as cyclopentadecanone (B167302), have been performed to investigate phenomena like the effects of isotopic substitution on receptor binding, often employing hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods for accuracy within the biological environment. scispace.com

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. protoqsar.com The process involves generating numerical descriptors that characterize the physicochemical properties of a molecule based on its structure. protoqsar.combiointerfaceresearch.com These descriptors are then used to build a statistical model that can predict the activity of new, untested compounds. protoqsar.com

Developing a QSAR model for musk odorants would involve the following steps:

Data Collection: Assembling a dataset of compounds, including this compound and other molecules, with known odorant activities or receptor activation levels. nih.gov

Descriptor Calculation: For each molecule, calculating a wide range of molecular descriptors. These can include simple properties like molecular weight and number of hydrogen bond donors, or more complex 3D descriptors related to shape and electronic properties.

Model Building: Using statistical methods or machine learning algorithms, such as multiple linear regression or random forest, to create a model that correlates the descriptors with the observed activity. biointerfaceresearch.comresearchgate.net

Validation: Rigorously testing the model's predictive power using internal and external validation sets to ensure it is robust and not overfitted. nih.govu-strasbg.fr

A successful QSAR model could then be used to screen virtual libraries of novel compounds to identify potential new musk odorants based solely on their chemical structure, accelerating the discovery process.

Integration of Machine Learning and Artificial Intelligence in Chemical Simulations

Key applications relevant to the study of this compound include:

Accelerating Molecular Dynamics: ML potentials can be trained on data from high-accuracy quantum chemical calculations. youtube.com These potentials can then run MD simulations orders of magnitude faster than traditional methods, allowing for the simulation of longer timescales and larger systems. rsc.org This would enable more thorough sampling of the binding and unbinding events of this compound from its receptor.

Enhancing Docking and Scoring: AI can be used to develop more accurate scoring functions for predicting binding affinities or to predict protein-ligand interaction fingerprints directly from a ligand's 2D structure. nih.gov

Generative Models for Drug Discovery: AI can design new molecules with desired properties. qubit-pharmaceuticals.com An AI model trained on the structures and properties of known musk compounds could generate novel molecular structures, like derivatives of this compound, that are predicted to have a strong musk odor.

Intelligent Simulation Platforms: AI-driven platforms are being developed to assist researchers in setting up, running, and analyzing complex chemical simulations, making these powerful tools more accessible. arxiv.org

Derivatization Strategies for Enhanced Analytical and Synthetic Applications of Cyclopentadecanol

Derivatization for Improved Chromatographic Separation and Detection

The primary hydroxyl group of Cyclopentadecanol, while reactive, imparts polarity that can lead to poor chromatographic peak shape and low volatility, which are suboptimal for GC analysis. For LC-MS, its lack of a readily ionizable group results in poor sensitivity. Derivatization addresses these challenges by chemically modifying the hydroxyl group to create a new compound with improved analytical characteristics. libretexts.org

For GC analysis, the main goal of derivatization is to increase the volatility and thermal stability of this compound. libretexts.org This is typically achieved by replacing the active hydrogen of the hydroxyl group with a less polar, more stable functional group. libretexts.orgobrnutafaza.hr Silylation is a widely used technique where a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (t-BDMS) group is introduced. registech.com The resulting silyl (B83357) ethers are significantly more volatile and less polar than the parent alcohol, leading to improved separation and peak symmetry on GC columns. obrnutafaza.hr

For High-Performance Liquid Chromatography (HPLC), derivatization is employed to introduce a chromophore or fluorophore, enhancing detection by UV-Visible or fluorescence detectors, respectively. derpharmachemica.comresearchgate.net Reagents like benzoyl chloride or dansyl chloride react with the hydroxyl group to form esters that are highly responsive to these detection methods. libretexts.orgddtjournal.com This is particularly useful when analyzing samples where this compound is present at trace levels.

Strategies for Enhanced Ionization Efficiency in Mass Spectrometry

Mass spectrometry (MS) is a powerful detection method, but the efficiency with which a molecule is ionized directly impacts sensitivity. This compound, as a neutral alcohol, has a low ionization efficiency in common sources like electrospray ionization (ESI). ddtjournal.com Chemical derivatization is a key strategy to overcome this limitation by introducing a moiety that is easily charged. nih.govresearchgate.netnih.gov

A common approach is to introduce a functional group containing a tertiary amine, which is readily protonated in the ESI source, leading to a strong signal in positive ion mode. nih.govspectroscopyonline.com Dansyl chloride is a classic derivatizing reagent that reacts with alcohols to form dansyl esters. ddtjournal.comnih.govpku.edu.cn The resulting derivative contains a dimethylamino group that significantly enhances protonation and, consequently, the MS signal. nih.govresearchgate.net This strategy has been shown to increase detection sensitivity by several orders of magnitude for various alcohols. nih.govnih.gov For instance, a modified dansylation method for unactivated alcohols demonstrated a signal increase of 1000-fold for a cholesterol derivative compared to a non-dansylated method. nih.gov

Another strategy involves using reagents that create a permanently charged derivative. Girard's reagents, for example, can be used to introduce a quaternary ammonium (B1175870) group, which carries a fixed positive charge, ensuring high ionization efficiency regardless of mobile phase pH. spectroscopyonline.com Benzoyl chloride derivatization has also been shown to improve the analysis of alcohols, enhancing ionization efficiency and improving chromatographic retention for UHPLC-ESI-MS/MS analysis. acs.org

The table below summarizes common derivatization reagents used to enhance the ionization efficiency of alcohols.

| Derivatization Reagent | Target Functional Group | Resulting Derivative | Key Advantage for MS |

| Dansyl Chloride | Hydroxyl | Dansyl Ester | Introduces a readily protonated dimethylamino group, significantly increasing signal in positive-ion ESI. ddtjournal.comnih.govpku.edu.cn |

| Benzoyl Chloride | Hydroxyl | Benzoyl Ester | Improves chromatographic performance and enhances ionization efficiency for UHPLC-ESI-MS/MS. acs.org |

| Picolinic Acid | Hydroxyl | Picolinoyl Ester | The pyridine (B92270) nitrogen is easily protonated, enhancing ESI response. researchgate.net |

| 2-Fluoro-N-methylpyridinium p-toluenesulfonate | Hydroxyl | Pyridinium Ether | Creates a derivative with a permanent positive charge, ensuring strong ionization. rsc.org |

Reduction of Matrix Effects and Enhancement of Analyte Selectivity

When analyzing this compound in complex biological or environmental samples, co-eluting matrix components can interfere with the analyte's ionization, causing signal suppression or enhancement. nih.govresearchgate.net This phenomenon, known as the matrix effect, can severely compromise the accuracy and reproducibility of quantitative analysis. nih.gov Derivatization can be a powerful tool to mitigate these effects.

By altering the chemical structure of this compound, derivatization shifts its retention time during chromatographic separation. mdpi.com This can move the analyte's peak away from interfering components in the matrix, thereby reducing signal suppression. For example, derivatizing a hydrophilic analyte can make it more non-polar, increasing its retention on a reversed-phase column and separating it from the early-eluting, polar matrix components that often cause significant interference. mdpi.com

Furthermore, derivatization can enhance selectivity. By using a derivatizing agent that is specific to the hydroxyl group of this compound, only compounds containing this functionality will be detected, reducing the complexity of the resulting chromatogram. mdpi.com The use of derivatizing reagents that introduce a unique mass tag can also improve selectivity in MS/MS experiments. The derivative can be designed to produce a specific, high-intensity fragment ion upon collision-induced dissociation (CID), allowing for highly selective and sensitive detection using Multiple Reaction Monitoring (MRM). ddtjournal.com

Sample dilution is a straightforward method to reduce matrix effects, but it may compromise sensitivity if the analyte concentration is already low. researchgate.netwiley.com Derivatization enhances the analyte signal, which can compensate for the loss in signal due to dilution, providing a combined strategy for cleaner and still sensitive analysis. acs.orgmdpi.com

Derivatization for Stabilization of Labile Compounds and Intermediates

In synthetic chemistry, reaction intermediates are often transient and unstable, making them difficult to isolate and characterize. Derivatization can serve to "trap" these labile species, converting them into stable compounds that can be analyzed using standard techniques. americanpharmaceuticalreview.com

For instance, in reactions involving the formation of tetrahedral intermediates from the addition of nucleophiles to carbonyls, these intermediates can be highly reactive and exist in unfavorable equilibria. acs.org While not directly applicable to the stable alcohol this compound itself, the principle applies to its synthesis or reactions. If this compound were formed from a reactive intermediate, derivatization could be used to stabilize it. For example, acyl chlorides, which can be reactive intermediates in esterification reactions, are often derivatized to form more stable esters or amides for analytical purposes, preventing their degradation by moisture. americanpharmaceuticalreview.comnih.gov

The hydroxyl group of this compound can be converted into a more robust group to protect it during a subsequent synthetic step. Silylation, for example, replaces the active hydrogen with a sterically bulky silyl group like tert-butyldimethylsilyl (t-BDMS). registech.com The resulting t-BDMS ether is significantly more stable towards a wide range of reagents and reaction conditions compared to the free alcohol. This strategy is fundamental in multi-step organic synthesis. These derivatives are noted to be approximately 10,000 times more stable against hydrolysis than their TMS counterparts. registech.com

Applications in Targeted Metabolomics for Trace Biospecimen Analysis

Targeted metabolomics aims to measure a defined set of known metabolites, often requiring high sensitivity and accuracy for quantification, especially when dealing with trace amounts of biological material. masseycancercenter.orgresearchgate.net this compound, as a lipophilic alcohol, falls within the broader class of lipids, a key area of metabolomics research. creative-proteomics.comnih.gov

In metabolomics, derivatization is essential for the comprehensive analysis of diverse metabolite classes using a single analytical platform, such as GC-MS. nih.govscielo.br Many endogenous metabolites, including alcohols, amino acids, and organic acids, are non-volatile and require derivatization to be amenable to GC analysis. scielo.brnih.gov A typical two-step derivatization protocol for metabolomics involves methoximation to stabilize carbonyl groups followed by silylation to increase the volatility of polar functional groups like hydroxyls. nih.gov This allows for the detection and quantification of a broad range of metabolites, including those structurally related to this compound, from very small sample volumes.

For LC-MS-based targeted lipidomics, derivatization dramatically improves the detection sensitivity for lipids that ionize poorly, such as sterols and long-chain alcohols. researchgate.net By tagging the hydroxyl group of this compound with a charge-carrying or easily ionizable group, its detection limits can be lowered significantly. nih.govacs.org This enables the accurate quantification of such compounds in samples where they are present at very low concentrations, such as in single-cell or other mass-limited biospecimen analyses. acs.orgscielo.br The use of stable isotope-labeled derivatization reagents further enhances quantitative accuracy by creating an ideal internal standard that co-elutes with the analyte and corrects for matrix effects and ionization variability. acs.orgresearchgate.net

The table below outlines derivatization strategies relevant to targeted metabolomics.

| Analytical Goal | Derivatization Strategy | Reagent Example | Outcome |

| Broad Metabolite Coverage (GC-MS) | Silylation of hydroxyl groups | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increases volatility and thermal stability, enabling GC analysis of non-volatile metabolites. nih.gov |

| High Sensitivity Quantification (LC-MS) | Introduction of an ionizable group | Dansyl Chloride | Enhances ionization efficiency, allowing for detection of pg/mL concentrations. researchgate.netacs.org |

| Accurate Quantification in Complex Matrix | Stable Isotope-Labeled Derivatization | 13C-Benzoyl Chloride | Creates an ideal internal standard to correct for matrix effects and improve quantitative precision. acs.org |

Environmental Fate and Ecotoxicological Research Pertinent to Cyclopentadecanol

Environmental Transport and Transformation Pathways

The environmental journey of cyclopentadecanol is dictated by its physicochemical properties and its interactions within different environmental compartments. As a member of the macrocyclic musk group, it is a neutral, lipophilic organic chemical that is slightly soluble in water and moderately volatile. industrialchemicals.gov.au Upon release into the environment, typically through sewage treatment plant (STP) effluent and the application of biosolids to land, these compounds partition to air, water, sediment, and soil. industrialchemicals.gov.augreenpeace.to

Their lipophilic nature, characterized by high octanol-water partition coefficient (log Kow) values, and high soil adsorption coefficients (Koc) suggest they will preferentially adsorb to organic carbon-rich phases like soil and sediment, making them relatively immobile in soil. industrialchemicals.gov.au

Persistence and Degradation Kinetics in Environmental Compartments (Air, Water, Soil, Sediment)

Macrocyclic musks, including this compound, are generally considered to be biodegradable and not persistent in the environment. industrialchemicals.gov.aupmarketresearch.com This contrasts with the greater persistence observed for older classes of synthetic musks like nitro musks and some polycyclic musks. greenpeace.tocanada.ca

Air: In the atmosphere, macrocyclic musks are predicted to undergo rapid abiotic degradation. industrialchemicals.gov.au Quantitative structure-activity relationship (QSAR) models predict that these chemicals will quickly degrade through reactions with hydroxyl radicals. industrialchemicals.gov.au

Water and Sediment: Macrocyclic musks are expected to biodegrade in aquatic environments. industrialchemicals.gov.au Studies based on standard ready biodegradability tests indicate that related compounds like exaltone, ambretone, and muscone (B1676871) are biodegradable. industrialchemicals.gov.au However, due to their lipophilicity, a significant fraction is expected to partition from the water column to the sediment. industrialchemicals.gov.au

The following table summarizes the available degradation data for the class of macrocyclic musks. It is important to note the lack of specific experimental data for this compound itself.

| Environmental Compartment | Degradation Pathway | Half-Life / Degradation Rate | Data Source | Notes |

|---|---|---|---|---|

| Air | Reaction with Hydroxyl Radicals (Predicted) | 1.58–5.49 hours | QSAR Model industrialchemicals.gov.au | Applies to the general class of macrocyclic ketone musks. |

| Water | Biodegradation | Considered "Not Persistent" | Evaluation Statement industrialchemicals.gov.au | Based on ready biodegradability tests for related macrocyclic musks. Specific DT50 not available. |

| Soil | Biodegradation | Data not available | - | Expected to be the primary degradation pathway. |

| Sediment | Biodegradation | Data not available | - | Partitioning to sediment is significant, but specific degradation kinetics are not well-documented. |

Bioaccumulation Potential in Aquatic and Terrestrial Organisms

The potential for a chemical to accumulate in living organisms is a key aspect of its environmental risk profile. For macrocyclic musks, the high log Kow values (ranging from 4.84 to 6.4) exceed the typical screening threshold for bioaccumulation potential (log Kow ≥ 4.2), indicating that these compounds have the potential to bioaccumulate in fatty tissues. industrialchemicals.gov.au

However, calculated bioconcentration factors (BCFs), which account for metabolic transformation, provide a more nuanced picture. For some macrocyclic ketones, calculated BCF values are below the threshold for what is considered bioaccumulative, while for others, they indicate a moderate potential for bioaccumulation. industrialchemicals.gov.au It is also suggested that these chemicals may be rapidly depurated by fish, which could mean that BCF models overestimate the actual bioaccumulation potential. industrialchemicals.gov.au For instance, the depuration half-life of globanone in rainbow trout was measured to be just 1.36 days. industrialchemicals.gov.au

The table below presents calculated BCF values for various macrocyclic musks. No experimental BCF values have been identified specifically for this compound. industrialchemicals.gov.au

| Compound Group | Organism | BCF Value (L/kg wwt) | Potential | Data Source and Method |

|---|---|---|---|---|

| Exaltenone, 3-cyclotetradecenone, 3-methylcyclotridecanone, cyclotetradecanone | Fish (Upper Trophic) | 1073 - 1560 | Low | Calculated (Arnot-Gobas model) industrialchemicals.gov.au |

| Globanone, exaltone, muscone, civetone, ambretone, 3-methyl-4-cyclopentadecenone | Fish (Upper Trophic) | 2069 - 3321 | Moderate | Calculated (Arnot-Gobas model) industrialchemicals.gov.au |

Ecotoxicological Impact Assessment Methodologies (General Principles for Chemicals)

The assessment of ecotoxicological impacts of chemicals is a structured process designed to evaluate the potential adverse effects on ecosystems. nih.gov This process is central to the environmental risk assessment of any chemical, including fragrance ingredients like this compound. chimia.ch The fundamental principle involves determining the relationship between the dose (or concentration) of a substance and the response of biological organisms. nih.gov Key components of this assessment are persistence, bioaccumulation, and toxicity (PBT). chimia.ch

Methodologies often follow a tiered approach. Initial screening may use data from Quantitative Structure-Activity Relationships (QSARs), which predict toxicity based on chemical structure. cadaster.euresearchgate.net Higher tiers involve experimental testing to generate more robust data. e3s-conferences.org For fragrance ingredients, which are structurally diverse, read-across approaches are also employed, where data from a well-studied analogue substance is used to predict the toxicity of a similar, data-poor chemical. cadaster.eu

In Vitro and In Vivo Models for Toxicity Evaluation (General Principles for Chemicals)

Toxicity evaluation relies on both in vitro (outside a living organism) and in vivo (within a living organism) models to predict the hazardous properties of chemical substances. nih.govnumberanalytics.com There is a significant regulatory and scientific push to reduce, refine, and replace animal testing (the "3Rs" principle), leading to the increasing development and use of alternative in vitro methods. numberanalytics.comnih.gov

In Vitro Models: These tests are conducted in a controlled environment, typically using isolated cells, tissues, or organs. numberanalytics.com

Cellular Models: Utilize cell cultures, such as primary cells from specific organs (e.g., fish gill cells, liver cells) or immortalized cell lines, to assess cytotoxicity and specific mechanisms of toxicity. chimia.chnumberanalytics.com For example, the RTgill-W1 assay using fish gill cells is an established in vitro method for predicting acute fish toxicity. chimia.ch

Tissue and Organ Models: Employ more complex systems like isolated tissues or organ cultures to better mimic the physiological environment. nih.gov

Biochemical Assays: In vitro systems based on fish liver S9 fractions can measure biotransformation rates, which is crucial for assessing bioaccumulation potential without using live animals. nih.govchimia.ch

In Vivo Models: These studies are performed in living organisms, such as fish, daphnia, or algae, representing different trophic levels. chimia.ch While providing data on the effects within a whole, complex biological system, these tests are subject to ethical considerations and are generally more time-consuming and expensive. nih.gov They are often required for regulatory purposes to determine endpoints like acute toxicity (LC50) and chronic effects. chimia.ch

Multimedia Environmental Fate Modeling and Prediction

To understand the ultimate distribution and concentration of chemicals in the environment, scientists use multimedia environmental fate models. nih.gov These models, often based on the concept of fugacity, divide the environment into a series of interconnected compartments (e.g., air, water, soil, sediment, biota). industrialchemicals.gov.au By inputting a chemical's physicochemical properties, degradation rates, and emission rates, these models can simulate its movement, partitioning, and persistence across these compartments.

Models like the European Union System for the Evaluation of Substances (EUSES) and fugacity-based models (e.g., Level III models) are standard tools in regulatory risk assessment. industrialchemicals.gov.auecetoc.org

Application of Models for Environmental Risk Assessment and Management

Multimedia fate models are critical for conducting environmental risk assessments (ERAs) for chemicals like this compound found in personal care products. ecetoc.orgresearchgate.net They are used to calculate the Predicted Environmental Concentration (PEC) of a substance in various compartments. ecetoc.org This PEC is then compared to the Predicted No-Effect Concentration (PNEC), which is the concentration below which adverse effects are unlikely to occur. The PEC/PNEC ratio is a key metric for quantifying risk. nih.gov

For macrocyclic musks, fugacity models have been applied to predict their environmental distribution:

Released to Water: When released into water via STP effluent, models predict these compounds will primarily remain in the water (59.7–89.2%) or partition to sediment (9.33–40.2%). industrialchemicals.gov.au

Released to Soil: When released to soil via biosolids, they are predicted to remain almost exclusively in the soil compartment (>99.7%). industrialchemicals.gov.au

These modeling results help risk assessors identify the environmental compartments of greatest concern and focus monitoring and management efforts accordingly. For example, the modeling for macrocyclic musks highlights the importance of understanding their fate and effects in both aquatic systems and agricultural soils amended with biosolids. industrialchemicals.gov.au

Future Directions and Emerging Research Avenues for Cyclopentadecanol

Elucidation of Novel Biological Functions in Non-Olfactory Systems

While the olfactory properties of Cyclopentadecanol are well-established, mounting evidence suggests its biological relevance is not confined to the sense of smell. The detection of this compound and related musk compounds in various biological systems, coupled with the discovery of odorant receptors in non-olfactory tissues, points toward unexplored physiological functions.

Research has identified this compound as a metabolite in various organisms. For instance, metabolomic analyses using gas chromatography-mass spectrometry (GC-MS) have detected this compound in plant species such as Bupleurum chinense and Moringa oleifera, as well as in the volatile emissions of pea plants (Pisum sativum). mdpi.comijper.orgcore.ac.uk In the animal kingdom, it is a known component of muskrat scent glands, where its presence is associated with lipid and cholesterol metabolism pathways. researchgate.net The identification of the human olfactory receptor OR5AN1, which responds to musk compounds like this compound, in tissues other than the olfactory epithelium further supports the hypothesis of broader biological roles. pnas.orgbiocuckoo.cnnih.gov These so-called "ectopic" receptors are found in diverse locations, including the skin, gut, and even myoblasts, where they can mediate cellular responses like differentiation and hormone secretion. nih.govsemanticscholar.org

Future research is focused on deciphering the specific signaling pathways activated by this compound in these non-olfactory tissues. Investigating its role in cellular processes such as calcium signaling, gene expression, and cell proliferation could reveal novel therapeutic or diagnostic applications for this versatile molecule.

Table 1: Detection of this compound in Non-Olfactory Biological Contexts This table is interactive. Column headers can be clicked to sort the data.

| Organism/System | Tissue/Sample Type | Analytical Method | Implied Biological Context | Reference(s) |

|---|---|---|---|---|

| Bupleurum chinense | Root | GC-MS Metabolomics | Plant Secondary Metabolism | mdpi.com |

| Muskrat (Ondatra zibethicus) | Scent Gland Secretion | GC-MS Metabolomics | Pheromonal Communication, Lipid Metabolism | researchgate.net |

| Pisum sativum (Pea) | Volatile Emissions | GC-MS | Plant Defense/Signaling | core.ac.uk |

| Moringa oleifera | Plant Tissues | Not Specified | Plant Phytochemical Composition | ijper.org |

| Human | Various (inferred) | Gene Expression Analysis | Ectopic Receptor Function | nih.gov |

Development of Sustainable and Economical Production Routes

The chemical industry is undergoing a paradigm shift toward green and sustainable practices, driven by environmental concerns and legislative action. cnr.itscientificupdate.com The production of fragrance compounds like this compound is part of this trend, with significant research efforts directed at developing eco-friendly and economically viable synthesis methods that move away from traditional, often harsh, chemical processes.

Key strategies in this domain include metabolic engineering and biocatalysis. rsc.orgconsensus.app Metabolic engineering aims to reprogram microorganisms, such as bacteria or yeast, to serve as cellular factories for producing valuable chemicals from renewable feedstocks. nih.govsciepublish.com This involves designing and modifying natural metabolic pathways to channel biological precursors toward the synthesis of a target molecule like this compound. rsc.orgsciepublish.com

Biocatalysis employs isolated enzymes or whole-cell systems to perform specific chemical transformations with high selectivity and efficiency under mild conditions. nih.govfrontiersin.orgfrontiersin.org For the production of this compound, enzymes such as Baeyer-Villiger monooxygenases (BVMOs) are of particular interest. acs.org BVMOs are known to catalyze the oxidation of cyclic ketones, such as Cyclopentadecanone (B167302) (a direct precursor to this compound), making them ideal candidates for a green synthesis step. acs.orgnih.gov The development of robust, immobilized enzymes and novel bioreactor designs are critical for making these biocatalytic processes scalable and economically competitive for bulk chemical production. frontiersin.orgmdpi.com

Table 2: Emerging Sustainable Production Strategies for this compound & Related Oleochemicals This table is interactive. Column headers can be clicked to sort the data.

| Strategy | Description | Key Enabling Technologies | Potential Advantages | Reference(s) |

|---|---|---|---|---|

| Metabolic Engineering | Re-routing native metabolism in microbial hosts (E. coli, yeast) to produce the target molecule from simple sugars. | Synthetic Biology, Gene Editing (CRISPR), Pathway Design Algorithms. | Use of renewable feedstocks, reduced reliance on petrochemicals, potential for continuous production. | rsc.orgnih.govsciepublish.com |

| Biocatalysis | Using enzymes (e.g., lipases, monooxygenases) or whole cells to perform specific reaction steps. | Enzyme Immobilization, Protein Engineering, Whole-Cell Biocatalysts, Membrane Bioreactors. | High specificity and selectivity, mild reaction conditions (lower energy), reduced byproducts and waste. | frontiersin.orgfrontiersin.orgacs.orgmdpi.com |

| Green Chemistry Synthesis | Designing chemical reactions that minimize the use and generation of hazardous substances. | Organoautocatalysis, Use of Greener Solvents, Atom-Economic Reactions. | Increased safety, lower environmental impact, improved process efficiency. | cnr.itscientificupdate.comfau.eu |

Integration of Multi-Omics Data for Comprehensive Biological Understanding

To fully comprehend the biological impact of this compound, researchers are moving toward a systems-biology approach that integrates data from multiple "omics" fields, including genomics, transcriptomics, proteomics, and metabolomics. core.ac.uk This holistic strategy allows for the construction of a comprehensive model of the molecular interactions involving this compound, from the genetic blueprint to functional outcomes.

Metabolomic studies have already established the presence of this compound in various biological matrices. mdpi.comresearchgate.netmdpi-res.com Transcriptomics, which analyzes gene expression, can provide the next layer of information. For example, studies on musk-responsive olfactory neurons have utilized single-cell transcriptomics (scRNA-seq) to show how odorant exposure can alter the expression of specific genes and even influence the rate of neurogenesis for certain neuronal subtypes. nih.govelifesciences.org

The future of this compound research lies in integrating these datasets. For instance, upon detecting this compound in a specific tissue via metabolomics, researchers can perform transcriptomic and proteomic analyses on that same tissue to identify which genes and proteins are differentially expressed in its presence. This multi-omics approach can reveal the specific cellular pathways modulated by this compound, providing strong, evidence-based hypotheses about its function that can then be tested experimentally.

Advancement of Computational Methodologies for Predictive Chemical Science

Computational modeling has become an indispensable tool in chemical and biological research, enabling the prediction of molecular properties and interactions, thereby accelerating discovery and reducing reliance on costly experiments. oddl.finumberanalytics.comnumberanalytics.com In the study of this compound, computational methods are crucial for understanding its interactions with biological receptors and for designing new production pathways.

Molecular docking simulations have been used to model how this compound and other musk compounds fit into the binding pockets of olfactory receptors like OR5AN1. pnas.orgresearchgate.net These models can identify key amino acid residues responsible for binding through specific interactions, such as hydrogen bonding and hydrophobic contacts. pnas.orgresearchgate.net Quantitative Structure-Activity Relationship (QSAR) studies further refine this understanding by creating statistical models that correlate the structural features of a series of molecules with their biological activity. nih.govnih.govmdpi.comannamalaiuniversity.ac.in

Future advancements will focus on enhancing the predictive power and scope of these computational tools. This includes developing machine learning and artificial intelligence models to predict non-olfactory activities, modeling enzymatic reactions for biocatalytic synthesis, and using retrosynthesis algorithms to design novel, efficient production pathways from the ground up. jfaulon.comfrontiersin.orgmdpi.com These advanced in silico methods will guide the rational design of experiments, making the exploration of this compound's properties more efficient and targeted.

Table 3: Computational Approaches in this compound Research This table is interactive. Column headers can be clicked to sort the data.

| Methodology | Application | Key Insights & Future Directions | Reference(s) |

|---|---|---|---|

| Molecular Docking | Simulating the binding of this compound to receptor proteins (e.g., OR5AN1). | Identifies binding poses and key amino acid interactions. Future work can model interactions with ectopic receptors. | pnas.orgresearchgate.netmdpi.comnih.gov |

| QSAR | Correlating molecular structure with biological activity (e.g., receptor activation). | Develops predictive models for designing compounds with desired activity. Can be expanded to predict non-olfactory bioactivities. | nih.govnih.govmdpi.comannamalaiuniversity.ac.in |

| Molecular Dynamics (MD) | Simulating the dynamic movement and conformational changes of the ligand-receptor complex over time. | Provides a more realistic view of the binding stability and process. Can be used to study the dynamics of enzymatic catalysis. | nih.govmdpi.com |

| Retrosynthesis Algorithms | Computationally designing synthesis pathways by working backward from the target molecule. | Identifies potential novel and efficient synthesis routes, including biocatalytic steps. | jfaulon.com |

Q & A

Q. What are the recommended laboratory synthesis methods for Cyclopentadecanol, and how do yields vary across protocols?

this compound is typically synthesized via catalytic hydrogenation of cyclopentadecanone (yield: 75–85%) or Grignard reagent reactions followed by hydrolysis (yield: 60–70%). To ensure reproducibility, document reaction conditions (e.g., temperature, catalyst loading) and validate purity using GC-MS or HPLC. For novel routes, include control experiments to rule out side products .

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound requires storage at 2–8°C under inert gas to minimize oxidation. Use nitrile gloves, lab coats, and fume hoods during handling. Avoid contact with oxidizers (e.g., peroxides), as decomposition releases CO and CO₂. Emergency procedures should align with SDS guidelines for chemical spills and disposal .

Q. Which analytical techniques are most reliable for characterizing this compound purity and structural integrity?

Combine NMR (¹H/¹³C) for functional group identification, GC-MS for volatile impurity detection, and melting point analysis for crystallinity assessment. For polymorphic forms, employ X-ray diffraction (XRD). Report solvent purity and instrument calibration details to ensure comparability across studies .

Q. How does this compound’s stability vary under different temperature and pH conditions?

Conduct accelerated stability studies using TGA (thermogravimetric analysis) to monitor decomposition thresholds (e.g., >100°C). For aqueous systems, test pH 3–11 ranges with UV-Vis spectroscopy to track absorbance shifts. Document decomposition byproducts via FTIR or GC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting points)?

Discrepancies may stem from polymorphic variations or solvent impurities. Replicate studies using standardized solvents (HPLC-grade) and controlled crystallization conditions. Perform inter-laboratory comparisons with blinded samples to isolate methodological biases .

Q. What mechanistic insights explain this compound’s thermal decomposition pathways?

Use TGA-FTIR coupled analysis to identify gaseous decomposition products (e.g., CO, CO₂). Computational models (DFT or MD simulations) can predict bond cleavage patterns. Compare experimental and theoretical data to validate mechanisms .

Q. Which computational models best predict this compound’s behavior in novel solvent systems?

Apply quantum mechanics (QM) for solvation energy calculations or molecular dynamics (MD) for diffusion coefficients. Validate predictions with experimental solubility parameters (e.g., Hansen solubility spheres) and partition coefficients (log P) .

Q. What ecological risk assessment strategies are appropriate for this compound in environmental studies?

Use OECD Test Guideline 301 for biodegradability screening. For aquatic toxicity, conduct Daphnia magna or algal growth inhibition assays. Model bioaccumulation potential via quantitative structure-activity relationship (QSAR) tools .

Q. How can researchers optimize this compound’s bioactivity in pharmacological assays while minimizing cytotoxicity?

Employ structure-activity relationship (SAR) studies with derivatives (e.g., esterified analogs). Use in vitro cell viability assays (MTT/WST-1) to establish therapeutic indices. Cross-validate results with 3D organoid models for physiological relevance .

Q. What steps ensure inter-laboratory reproducibility in this compound studies?

Adopt SOPs (Standard Operating Procedures) for synthesis, purification, and analysis. Share raw datasets (e.g., NMR spectra, chromatograms) in supplementary materials. Use collaborative platforms like Zenodo for transparent data archiving .

Q. Methodological Notes

- Data Presentation : Include comparative tables (e.g., Table 1: Synthesis Method Yields; Table 2: Stability Across pH Levels) in supplementary materials.

- Ethical Compliance : Align experimental designs with institutional biosafety protocols and TSCA regulations .

- Literature Synthesis : Systematically review patents (e.g., USPTO, Espacenet) and peer-reviewed journals to identify knowledge gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.